molecular formula C9H9Cl B3111473 2-Chloro-1-methyl-3-vinylbenzene CAS No. 1824305-76-1

2-Chloro-1-methyl-3-vinylbenzene

Cat. No.: B3111473
CAS No.: 1824305-76-1
M. Wt: 152.62 g/mol
InChI Key: PKEHLQDBPRRQFJ-UHFFFAOYSA-N
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Description

2-Chloro-1-methyl-3-vinylbenzene is an organic compound with the molecular formula C9H9Cl. It is a derivative of benzene, featuring a chlorine atom, a methyl group, and a vinyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-methyl-3-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1-methyl-3-vinylbenzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-methyl-3-vinylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Addition Reactions: The vinyl group can participate in addition reactions, such as hydrogenation or halogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Addition: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for hydrogenation, or bromine (Br2) for halogenation.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 2-methoxy-1-methyl-3-vinylbenzene when using methoxide (CH3O-).

    Oxidation: Products include 2-chloro-1-formyl-3-vinylbenzene or 2-chloro-1-carboxy-3-vinylbenzene.

    Addition: Products include 2-chloro-1-methyl-3-ethylbenzene from hydrogenation or 2-chloro-1-methyl-3-dibromovinylbenzene from bromination.

Scientific Research Applications

2-Chloro-1-methyl-3-vinylbenzene finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-methyl-3-vinylbenzene
  • 2-Chloro-1-methyl-4-vinylbenzene
  • 2-Bromo-1-methyl-3-vinylbenzene

Uniqueness

2-Chloro-1-methyl-3-vinylbenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it undergoes. The presence of both electron-donating (methyl) and electron-withdrawing (chlorine) groups on the benzene ring creates a unique electronic environment, affecting its chemical behavior and making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-1-ethenyl-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl/c1-3-8-6-4-5-7(2)9(8)10/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEHLQDBPRRQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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